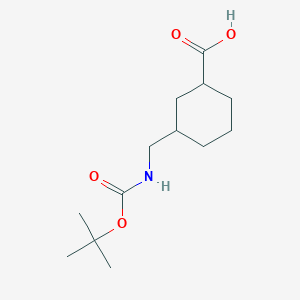
3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid” is a chemical compound with the IUPAC name N-(tert-butoxycarbonyl)-N-methyl-beta-alanine . It has a molecular weight of 203.24 .
Synthesis Analysis
The synthesis of a similar compound, a non-proteinogenic constrained delta amino acid containing a cyclobutane ring, was achieved in seven steps, with the key reaction being a base-induced intramolecular nucleophilic substitution . A small library of dipeptides was prepared through the coupling of this amino acid with proteinogenic amino acids .
Molecular Structure Analysis
The molecular structure of “3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid” can be represented by the linear formula C9H17NO4 . The InChI code for this compound is 1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) .
Chemical Reactions Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Physical And Chemical Properties Analysis
The physical form of “3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid” is solid . It is stored at room temperature in a sealed, dry environment .
Scientific Research Applications
Environmental Behavior and Fate of Related Compounds
- Research on the environmental behavior and fate of methyl tert‐butyl ether (MTBE), a compound with structural similarities, provides insights into the solubility, transport, and biodegradation challenges of such chemicals in groundwater and atmospheric conditions (Squillace et al., 1997).
Decomposition and Environmental Remediation
- The decomposition of MTBE by adding hydrogen in a cold plasma reactor highlights a method for breaking down complex organic compounds in environmental remediation efforts (Hsieh et al., 2011).
Biodegradation and Bioremediation
- A review of MTBE biodegradation and bioremediation sheds light on the microbial pathways capable of transforming such compounds, with a focus on aerobic and anaerobic conditions, indicating potential biological interventions for similar compounds (Fiorenza & Rifai, 2003).
Analytical and Environmental Toxicology
- Research into the analytical methods for determining antioxidant activity and environmental occurrence of synthetic phenolic antioxidants suggests a framework for assessing the impact of related compounds on health and the environment (Munteanu & Apetrei, 2021).
Microbial Degradation
- Studies on microbial degradation of MTBE and tert-butyl alcohol in the subsurface review the conditions under which these compounds can be broken down, suggesting potential microbial or enzymatic pathways for degradation of similar substances (Schmidt et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIGERJLTCYABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2778889.png)
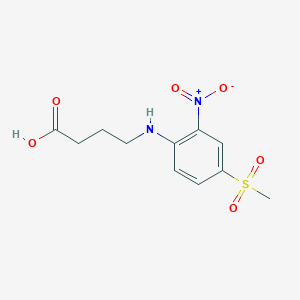
![2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778893.png)
![2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2778895.png)
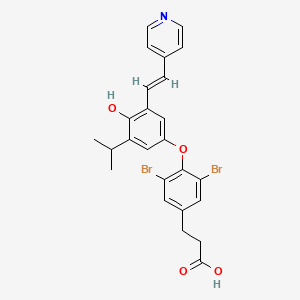
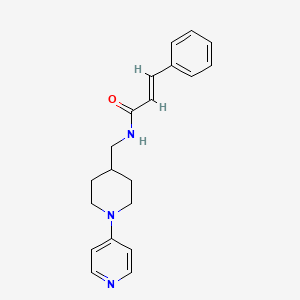
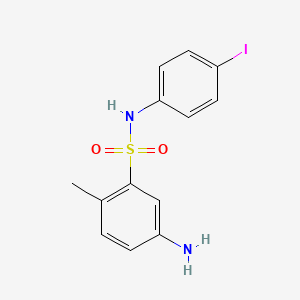
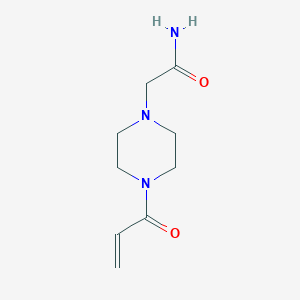
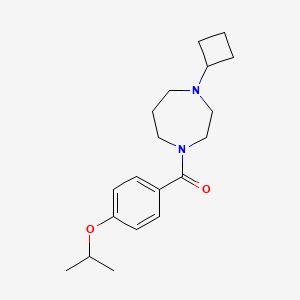
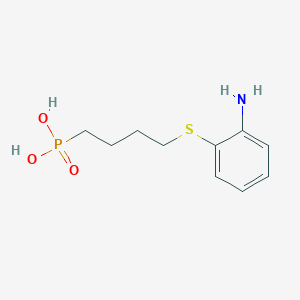
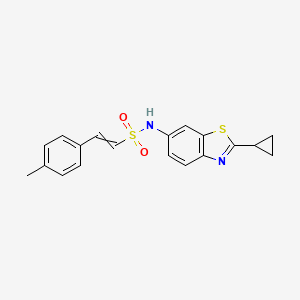
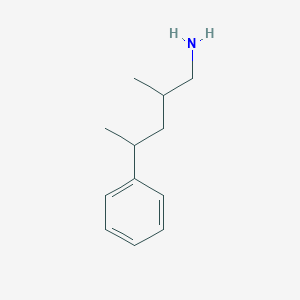
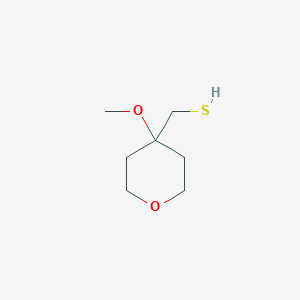
![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)